Buspirone
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O2/c27-18-16-21(6-1-2-7-21)17-19(28)26(18)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20/h5,8-9H,1-4,6-7,10-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCRAEMEVRGPNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022707 | |
| Record name | Buspirone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Buspirone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014633 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.88e-01 g/L | |
| Record name | Buspirone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014633 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
36505-84-7 | |
| Record name | Buspirone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36505-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Buspirone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036505847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Buspirone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00490 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Buspirone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Buspirone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.232 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUSPIRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK65WKS8HL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Buspirone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014633 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
201.5-202.5, 201.5 - 202.5 °C | |
| Record name | Buspirone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00490 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Buspirone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014633 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Pharmacological Mechanisms of Action
Primary Receptor Interactions
The principal activity of buspirone is centered on the serotonin (B10506) 5-HT1A receptor system. droracle.aipathway.mdispub.com As a partial agonist, its interaction with these receptors is multifaceted and dependent on their anatomical location within the brain. drugbank.compsychopharmacologyinstitute.comnih.govpatsnap.com
This compound is classified as a partial agonist at 5-HT1A receptors. droracle.aipathway.mdispub.compsychopharmacologyinstitute.commdpi.com This means that while it binds to and activates these receptors, its intrinsic activity is lower than that of the endogenous full agonist, serotonin. ispub.compatsnap.com The functional outcome of this interaction is context-dependent, varying significantly between presynaptic and postsynaptic receptor populations. drugbank.compsychopharmacologyinstitute.comnih.gov
| Receptor Location | This compound's Action | Functional Effect |
|---|---|---|
| Presynaptic 5-HT1A Autoreceptors | Full Agonist | Inhibits serotonin synthesis and release |
| Postsynaptic 5-HT1A Receptors | Partial Agonist | Modulates neuronal excitability |
Located on the cell bodies and dendrites of serotonergic neurons in the raphe nuclei, presynaptic 5-HT1A autoreceptors function as a key feedback mechanism for regulating serotonin synthesis and release. psychopharmacologyinstitute.com this compound exhibits full agonist activity at these specific receptors. drugbank.comispub.compsychopharmacologyinstitute.comreddit.comslatestarcodex.com This potent activation of inhibitory autoreceptors leads to a reduction in the firing rate of serotonin neurons. psychopharmacologyinstitute.comnih.govnih.gov
Serotonin 5-HT1A Receptor System
Partial Agonism at 5-HT1A Receptors
Presynaptic 5-HT1A Autoreceptors
With sustained, long-term administration, a critical adaptive change occurs within the serotonin system. The presynaptic 5-HT1A autoreceptors undergo a process of desensitization or downregulation. droracle.aidrugbank.compathway.mdnih.govnih.gov This reduction in the sensitivity and number of autoreceptors diminishes their inhibitory influence on serotonergic neurons. drugbank.com The consequence of this desensitization is a disinhibition of the serotonin system, leading to an increased firing rate of serotonergic neurons and enhanced release of serotonin in terminal projection areas such as the hippocampus and cortex. drugbank.com This ultimate elevation in serotonergic activity is believed to be the primary mechanism underlying the therapeutic benefits of this compound. droracle.aidrugbank.com
| Administration Phase | Effect on Presynaptic 5-HT1A Autoreceptors | Net Effect on Serotonin (5-HT) Neurotransmission |
|---|---|---|
| Initial | Agonism (Activation) | Decreased |
| Chronic | Desensitization (Downregulation) | Enhanced |
In contrast to its action at presynaptic sites, this compound behaves as a partial agonist at postsynaptic 5-HT1A receptors. drugbank.comispub.compsychopharmacologyinstitute.comnih.govmdpi.com These receptors are widely distributed in brain regions implicated in mood and anxiety, including the hippocampus, amygdala, and cortex. psychopharmacologyinstitute.commdpi.com As a partial agonist, this compound competes with endogenous serotonin for binding to these receptors. ispub.com This interaction modulates the excitability of postsynaptic neurons, contributing to the compound's anxiolytic properties. droracle.aipathway.md In environments with high concentrations of serotonin, the partial agonism of this compound can result in a net antagonistic effect, as it displaces the more efficacious full agonist. ispub.com
Postsynaptic 5-HT1A Receptors
This compound distinctively alters neuronal excitability. Studies on hippocampal CA1 pyramidal cells reveal that this compound application leads to a gradual and reversible reduction in excitatory postsynaptic potentials (EPSPs) from afferent nerve fibers. Concurrent with this, this compound decreases the excitability of these afferent fibers, evidenced by a slowing of conduction, an increased refractory period, and a diminished capacity to generate repetitive impulses. This action contributes to a reduction in spike activity in pyramidal cells. Furthermore, electrophysiological studies indicate that this compound differentially influences monoaminergic neuronal activity, leading to a suppression of serotonergic activity while enhancing the firing of dopaminergic and noradrenergic cells.
In contrast to the action of serotonin (5-HT), which induces a rapid hyperpolarization and decreased input resistance in pyramidal cells, this compound does not produce measurable effects on the membrane potential or input resistance of these neurons. researchgate.net Research conducted in vitro on hippocampal CA1 pyramidal cells confirms that this compound does not cause hyperpolarization. researchgate.net Instead, its mechanism for reducing neuronal activity involves attenuating their synaptic activation, a distinct process from the postsynaptic hyperpolarization caused by 5-HT. researchgate.net
Table 1: Comparative Effects of this compound and Serotonin (5-HT) on Pyramidal Neurons
| Feature | This compound | Serotonin (5-HT) |
|---|---|---|
| Effect on Membrane Potential | No measurable effect | Rapid hyperpolarization |
| Effect on Input Resistance | No measurable effect | Decreased input resistance |
| Primary Mechanism | Attenuates synaptic activation (presynaptic action) | Hyperpolarizes pyramidal cells (postsynaptic action) |
| Effect on EPSPs | Gradual, reversible reduction | Increase in amplitude (due to hyperpolarization) |
Influence on Serotonergic Activity in Brain Regions
Raphe Nuclei
The raphe nuclei, particularly the dorsal raphe nucleus (DRN), are a primary site of this compound's action. medicoverhospitals.innih.gov In the DRN, this compound acts as a full agonist at presynaptic 5-HT1A autoreceptors. drugbank.com This initially reduces the firing rate of 5-HT-containing neurons and decreases serotonin release. medicoverhospitals.inreddit.com With chronic administration, these autoreceptors are thought to undergo desensitization, leading to an enhancement of serotonergic neurotransmission. medicoverhospitals.in
Research shows that chronic this compound treatment can reduce the mean density of 5-HT immunoreactivity in the DRN. nih.gov Furthermore, studies have demonstrated dose-dependent effects on 5-HT1A receptor expression; low doses of this compound were found to decrease the mRNA expression levels of these receptors in the midbrain raphe nuclei. drugbank.com
Table 2: Effects of this compound on the Dorsal Raphe Nucleus (DRN)
| Treatment | Effect on 5-HT Immunoreactivity | Effect on nNOS* Mean Optical Density | Effect on 5-HT1A Receptor mRNA |
|---|---|---|---|
| Acute this compound | No significant change | Significantly lowered | Not specified |
| Chronic this compound | Reduced mean density | Significantly lowered | Decreased (at low doses) |
| nNOS: neuronal Nitric Oxide Synthase |
Limbic System
The limbic system, a critical area for processing emotions, contains a high density of 5-HT1A receptors and is a key target for this compound. neurolaunch.com Its anxiolytic effects are proposed to arise from increased serotonergic activity within the amygdala and other components of the brain's fear and anxiety circuitry. nih.gov Studies involving direct perfusion of this compound into the amygdala of mice have shown that modulating 5-HT1A receptor activity in this region alters emotional reactivity. researchgate.net Functional magnetic resonance imaging in human subjects has also demonstrated that this compound can activate the amygdala and hypothalamus. nih.gov
Hippocampus
The hippocampus is another region where this compound exerts significant influence. It acts as a partial agonist at postsynaptic 5-HT1A receptors in the hippocampus. drugbank.com This interaction leads to a reduction in the frequency of hippocampal rhythmical slow activity. neurolaunch.com Rather than hyperpolarizing pyramidal cells, this compound attenuates their synaptic activation by reducing excitatory postsynaptic potentials. researchgate.net
Dose-dependent effects have been observed, with low-dose this compound treatment leading to an elevation in the mRNA expression levels of 5-HT1A receptors in the hippocampus. drugbank.com Chronic this compound administration, however, did not appear to alter the drug's ability to reduce 5-HT efflux in the hippocampus.
Cortex
This compound acts on postsynaptic 5-HT1A receptors located in the cortex, including the prefrontal cortex, which is heavily involved in mood and anxiety regulation. neurolaunch.comdrugbank.com Studies using electroencephalography (EEG) have analyzed the changes in neuronal electrical activity in the frontal cortex following this compound administration. nih.gov
Research using in-vivo microdialysis in rats has shown that the effects of this compound on serotonin efflux in the medial prefrontal cortex are dependent on the duration of treatment. Following chronic administration, an acute dose of this compound caused a decrease in serotonin efflux, whereas in saline-treated control animals, it caused an increase. These changes in cortical serotonin function are believed to be involved in the behavioral effects of the compound.
Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Serotonin (5-HT) |
| Dopamine (B1211576) |
| Gamma-aminobutyric acid (GABA) |
An In-Depth Look at the Chemical Compound this compound
This compound is a medication that stands out due to its unique pharmacological profile. This article provides a focused exploration of the chemical compound this compound, detailing its complex interactions within the brain's neurotransmitter systems.
The therapeutic properties of this compound are rooted in its nuanced interactions with various neurotransmitter receptors. While it is widely recognized for its effects on the serotonin system, its engagement with dopamine receptors is a critical aspect of its mechanism.
Dopamine Receptor Interactions
This compound's interaction with the dopaminergic system is multifaceted, characterized by a distinct affinity profile and functional effects at different dopamine receptor subtypes.
Preclinical in vitro studies have established that this compound possesses a moderate affinity for D2-dopamine receptors. nih.govdroracle.ai This binding affinity is considered weaker than that of typical antipsychotic medications. droracle.ai Research has determined the inhibition constant (Ki) of this compound at D2 receptors to be approximately 484 nM. oup.comoup.com For comparison, its affinity for D3 and D4 receptors is significantly higher. oup.comoup.com In one study, this compound's IC50 value for displacing [3H]spiroperidol from striatal binding sites was 1.8 x 10(-7) M, which is comparable to that of clozapine (B1669256) but considerably lower than that of haloperidol. nih.gov
Table 1: this compound Affinity for Dopamine Receptor Subtypes
| Receptor Subtype | Binding Affinity (Ki) |
|---|---|
| D2 | 484 nM oup.comoup.com |
| D3 | 98 nM oup.comoup.com |
| D4 | 29.2 nM oup.comoup.com |
By acting as an antagonist at presynaptic dopamine autoreceptors, this compound effectively blocks the feedback mechanism that would normally inhibit dopamine release. This disinhibition leads to an enhancement of dopaminergic neurotransmission. researchgate.netjneurosci.org Electrophysiological studies have demonstrated that this compound can markedly increase the firing rate of dopamine neurons in the substantia nigra. jneurosci.org This effect is consistent with its ability to reverse the inhibition of dopamine cell firing caused by dopamine agonists like apomorphine. jneurosci.org Furthermore, this compound has been shown to increase the firing rates of central noradrenergic cells. nih.govnih.gov
The enhanced firing of dopamine neurons and subsequent increase in dopamine turnover are reflected in elevated levels of dopamine metabolites. Studies have shown that administration of this compound leads to a significant, dose-dependent increase in the striatal levels of the dopamine metabolites homovanillic acid (HVA) and dihydroxyphenylacetic acid (DOPAC). nih.gov One study reported that a 3.0 mg/kg dose of this compound resulted in a 400% increase in striatal dopamine synthesis and metabolism. researchgate.netjneurosci.orgcapes.gov.br However, levels of the extraneuronal metabolite 3-methoxytyramine (3MT) were not significantly changed. nih.gov
Table 2: Effect of this compound on Dopamine Metabolites
| Metabolite | Effect |
|---|---|
| Homovanillic Acid (HVA) | Increased nih.gov |
| Dihydroxyphenylacetic Acid (DOPAC) | Increased nih.gov |
| 3-Methoxytyramine (3MT) | No significant change nih.gov |
Despite its interaction with D2 receptors, this compound exhibits minimal functional effects at postsynaptic D2 receptors. researchgate.netjneurosci.org This is evidenced by the fact that even at high doses, this compound does not induce catalepsy, a behavioral state associated with the blockade of postsynaptic D2 receptors that is characteristic of typical antipsychotic drugs. jneurosci.orgnih.gov Furthermore, this compound does not inhibit apomorphine-induced turning in rats with unilateral 6-hydroxydopamine lesions of the substantia nigra, another indicator of its lack of significant postsynaptic D2 receptor blockade. jneurosci.org This minimal action at the postsynaptic level distinguishes this compound from classical neuroleptic agents. nih.govnih.gov
Other Neurotransmitter System Interactions
Beyond the dopaminergic system, this compound's primary mechanism of action is as a partial agonist at serotonin 5-HT1A receptors. pathway.mdkcl.ac.uk This interaction is fundamental to its anxiolytic effects. This compound also demonstrates an ability to enhance noradrenergic cell firing, contributing to its complex pharmacological profile. researchgate.netnih.gov It does not, however, have a significant affinity for benzodiazepine (B76468) receptors or affect GABA binding. droracle.ainih.gov
Other Neurotransmitter System Interactions
Noradrenergic System (Locus Coeruleus)
Contrary to early hypotheses that anxiolytic drugs must decrease the activity of the locus coeruleus (LC), the principal site of noradrenergic neurons in the brain, this compound has been shown to increase it. nih.gov In vitro studies on mouse brain slices demonstrated that this compound produces dose-dependent increases in the spontaneous firing rate of norepinephrine-containing neurons within the locus coeruleus. nih.gov This effect is believed to be a direct action on the LC neurons themselves. nih.gov Further research has shown that this compound administration increases plasma levels of noradrenaline. nih.govreddit.com This enhancement of noradrenergic cell firing may be linked to the actions of this compound's primary metabolite, 1-pyrimidinylpiperazine (1-PP), which functions as a potent antagonist of alpha-2 adrenergic receptors. nih.govwikipedia.org By blocking these inhibitory autoreceptors, 1-PP can lead to increased noradrenergic and dopaminergic activity. nih.govwikipedia.org
GABAergic System (Indirect Effects and Lack of Direct Binding)
A defining characteristic of this compound's pharmacology is its lack of significant interaction with the gamma-aminobutyric acid (GABA) system. nih.gov Preclinical studies, both in vitro and in vivo, have consistently shown that this compound has no significant affinity for benzodiazepine receptors and does not directly affect GABA binding. pathway.mdfda.govdroracle.ai This is a critical point of differentiation from benzodiazepines and barbiturates, which exert their primary anxiolytic, sedative, and muscle relaxant effects by enhancing the inhibitory effects of GABA at the GABA-A receptor complex. drugbank.compatsnap.com this compound's absence of activity at GABA receptors explains why it does not possess the anticonvulsant or muscle relaxant properties associated with benzodiazepines and has a lower potential for sedation, physical dependence, and withdrawal symptoms. nih.govdrugbank.compatsnap.com While some early literature suggested potential indirect effects on the GABAergic system, the consensus is that this compound does not directly bind to or modulate GABA receptors. nih.govresearchgate.net
Serotonin 5-HT2 Receptors (Weak Affinity)
This compound's interaction with the serotonin 5-HT2 receptor subtype is characterized by weak affinity. drugbank.comnih.gov While it does display some binding to these receptors, this interaction is not considered a primary contributor to its main anxiolytic effects. droracle.aidrugbank.comnih.gov Research indicates that this compound's affinity for 5-HT1A receptors is substantially higher and more pharmacologically significant than its affinity for 5-HT2 receptors. droracle.ainih.gov The minimal activity at 5-HT2 receptors further distinguishes its profile from other psychotropic agents that may have more potent antagonist or agonist effects at this site. droracle.ai
Alpha-1 Adrenergic Receptors (Partial Agonist)
Table 1: Summary of this compound's Primary and Secondary Receptor Interactions This interactive table summarizes the key receptor binding characteristics of this compound.
| Receptor | Affinity | Action | Primary/Secondary | Source(s) |
|---|---|---|---|---|
| Serotonin 5-HT1A | High | Partial Agonist | Primary | pathway.mdfda.govnih.gov |
| Dopamine D2 | Moderate | Antagonist | Secondary | pathway.mdfda.govnih.gov |
| Dopamine D3/D4 | High | Antagonist | Secondary | wikipedia.orgdrugbank.com |
| GABA-A | None | N/A | N/A | pathway.mdfda.govpatsnap.com |
| Serotonin 5-HT2 | Weak | Weak Antagonist | Secondary | droracle.aidrugbank.comnih.gov |
| Alpha-1 Adrenergic | Low-Moderate | Partial Agonist (α1D) / Weak Antagonist (α1A/B/L) | Secondary | drugbank.comnih.gov |
| Alpha-2 Adrenergic | None (Metabolite 1-PP is an antagonist) | N/A (Metabolite Action) | Secondary | nih.govwikipedia.org |
Neurobiological Correlates of Action
The clinical effects of this compound are understood to be the result of its complex interactions within specific neurobiological circuits.
Differential Influence on Monoaminergic Neuronal Activity
Unlike benzodiazepines, which cause a uniform depression of monoaminergic systems, this compound exerts a differential influence on these neurons. nih.gov Its primary action as a 5-HT1A partial agonist leads to an initial suppression of serotonergic neuronal firing in the dorsal raphe. nih.govnih.gov However, it simultaneously enhances the firing rates of both dopaminergic and noradrenergic cells. nih.govnih.gov Studies using microdialysis in the frontal cortex of rats have quantified these effects, showing that this compound dose-dependently decreased serotonin levels while increasing levels of dopamine and noradrenaline. nih.gov This unique profile—suppressing serotonin while boosting dopamine and norepinephrine—highlights a complex modulatory role within the brain's monoamine systems. nih.govnih.gov
Table 2: Differential Effects of this compound on Monoamine Levels in Rat Frontal Cortex This interactive table shows the quantified impact of this compound on key neurotransmitters as observed in preclinical studies.
| Neurotransmitter | Maximum Change in Dialysate Level | Direction of Change | Source(s) |
|---|---|---|---|
| Serotonin | -50% | Decrease | nih.gov |
| Dopamine | +100% | Increase | nih.gov |
| Noradrenaline | +140% | Increase | nih.gov |
"Neural Matrix of Anxiety" Hypothesis
The distinct pharmacological actions of this compound have led to the "neural matrix of anxiety" hypothesis. nih.gov This concept challenges the idea that a single neurotransmitter system is solely responsible for mediating anxiety. nih.gov Instead, it proposes that this compound's efficacy arises from its ability to interact with multiple neurotransmitters (serotonin, dopamine, norepinephrine) at various critical brain sites, such as the amygdala and periaqueductal gray (PAG). nih.govnih.govdrugbank.com By modulating activity across this distributed network, this compound is thought to orchestrate a rebalancing of the "neural matrix" that underlies anxiety. nih.gov This allows it to achieve its therapeutic effect while notably preserving arousal and attentional processes, a key difference from the global CNS depression induced by older anxiolytics. nih.gov
Hippocampal Neurogenesis Modulation
This compound's impact on the central nervous system extends to the structural plasticity of the hippocampus, a brain region critical for memory and mood regulation. Research indicates that this compound can promote neurogenesis, the process of generating new neurons, within the hippocampus. This action is considered a potential contributor to its therapeutic effects.
Studies using cell cultures of primitive human brain cells have demonstrated that this compound can induce neurogenesis. psycheducation.org This effect is significant because a reduction in hippocampal cell growth and survival is linked to conditions like depression. psycheducation.org The mechanism through which this compound stimulates this growth is tied to its primary action as a serotonin 5-HT1A receptor partial agonist. psycheducation.orgpathway.mddroracle.ai The activation of these receptors, particularly in the hippocampus, is believed to initiate signaling cascades that support neuronal growth and differentiation. pathway.mdnih.gov
In animal models, this compound has been shown to affect hippocampal synaptic ultrastructure. For instance, in rats experiencing morphine withdrawal-induced anxiety, this compound administration was found to reverse the associated detrimental changes in hippocampal synapses. researchgate.net This suggests that this compound not only promotes the birth of new neurons but may also facilitate the structural and functional recovery of existing neural circuits under stress. The drug's influence on hippocampal rhythmical slow activity (RSA), a type of brainwave associated with sensory processing and memory, has been shown to be mediated by its interaction with 5-HT1A receptors rather than dopamine D2 receptors. nih.gov
A comparative study highlighted the neurogenic potential of this compound, noting that its effect on the growth of nerve cells in the dentate gyrus of the hippocampus was significant. psycheducation.org The research suggested that the combination of this compound with melatonin (B1676174) could produce neurogenic effects that slightly exceeded those of the antidepressant fluoxetine (B1211875). psycheducation.org
Table 1: Summary of Research Findings on this compound and Hippocampal Modulation
| Study Focus | Model System | Key Findings | Reference(s) |
| Neurogenesis Induction | Human brain cell cultures | This compound induced the growth of primitive, undifferentiated brain cells. | psycheducation.org |
| Synaptic Plasticity | Rat model (morphine withdrawal) | This compound reversed anxiety-related ultrastructural changes in hippocampal synapses. | researchgate.net |
| Hippocampal Activity | Rat model | This compound's effect on hippocampal rhythmical slow activity is mediated by 5-HT1A receptors. | nih.gov |
| Comparative Neurogenesis | Animal model | The combination of this compound and melatonin showed slightly greater nerve growth than fluoxetine. | psycheducation.org |
Influence on Hypothalamic-Pituitary-Adrenal (HPA) Axis
The Hypothalamic-Pituitary-Adrenal (HPA) axis is the body's central stress response system, and its dysregulation is a well-established factor in the pathophysiology of anxiety and mood disorders. nih.govfrontiersin.org this compound exerts a modulatory influence on this axis, which is believed to be an important component of its anxiolytic and antidepressant-like properties.
Research has shown that this compound can directly interact with the HPA axis's feedback mechanisms. In a study involving individuals with depression, acute administration of this compound was found to augment the escape of adrenocorticotropic hormone (ACTH) and cortisol from dexamethasone (B1670325) suppression. storkapp.me Dexamethasone is a synthetic glucocorticoid that normally suppresses HPA axis activity; the observed effect suggests that this compound can counteract this suppression, indicating a direct influence on the axis's regulatory pathways. storkapp.me
Further research in mink selected for different temperaments (confident vs. fearful) demonstrated that fearful animals exhibited higher cortisol and lower ACTH secretion in response to stress. nih.gov Chronic treatment with this compound reduced these differences in HPA axis reactivity between the two groups, suggesting it can normalize stress-induced hormonal responses. nih.gov The drug's effect on corticosterone (B1669441) secretion has also been noted in both stressed and unstressed rats. dntb.gov.ua
Table 2: Research Findings on this compound's Influence on the HPA Axis
| Study Population | Intervention | Measured Hormones | Key Findings | Reference(s) |
| Depressed Humans | Acute this compound (30 mg) vs. Placebo | ACTH, Cortisol | This compound significantly increased post-dexamethasone ACTH and cortisol levels. | storkapp.me |
| Adrenalectomized Rats | This compound (10 mg/kg) | Not specified | This compound reversed depressive and anxiogenic states caused by HPA axis dysregulation. | nih.gov |
| Confident vs. Fearful Mink | Chronic this compound (1.25 mg/kg/day) | ACTH, Cortisol | This compound reduced the differences in HPA axis reactivity between confident and fearful mink. | nih.gov |
Pharmacokinetics and Pharmacodynamics in Research Contexts
Absorption and Bioavailability Studies
Research into the absorption and bioavailability of buspirone reveals a compound that is rapidly absorbed but subject to significant metabolic processes before it reaches systemic circulation.
First-Pass Metabolism
Upon oral administration, this compound is absorbed quickly; however, it undergoes extensive first-pass metabolism. fda.govnih.govnih.gov This initial metabolic breakdown, primarily in the liver, results in a low systemic bioavailability, estimated to be around 4% to 5%. nih.govnih.govfda.gov In radiolabeled studies, unchanged this compound accounted for only about 1% of the radioactivity detected in plasma, underscoring the high degree of its initial metabolism. fda.gov This extensive first-pass effect leads to low and variable plasma concentrations of the parent drug among individuals. fda.govfda.gov For instance, after a 20 mg oral dose, peak plasma levels of unchanged this compound are observed to be in the low range of 1 to 6 ng/mL. fda.govfda.govhres.ca
Impact of Food on Bioavailability
The presence of food has a notable effect on the bioavailability of this compound. Studies have shown that administering this compound with food can significantly increase its bioavailability. nih.gov One study involving eight subjects who received a 20 mg dose with and without food found that the area under the plasma concentration-time curve (AUC) and the peak plasma concentration (Cmax) of unchanged this compound increased by 84% and 116%, respectively. fda.govhres.ca This suggests that food may decrease the extent of presystemic clearance, or first-pass metabolism, of this compound. fda.govhres.ca Interestingly, while the amount of unchanged this compound reaching the bloodstream is higher with food, the total amount of this compound-related material (including metabolites) does not change. fda.govhres.ca Another study noted that a high-fat meal increased the AUC of this compound by 84% and the Cmax by 17%. fda.gov
Metabolism and Excretion Research
The biotransformation and elimination of this compound are complex processes involving specific enzymes and resulting in active metabolites.
Role of Cytochrome P450 3A4 (CYP3A4)
The metabolism of this compound is primarily carried out by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver. fda.govnih.govdrugbank.com In vitro studies have demonstrated that this compound is metabolized mainly through oxidation, a process mediated by CYP3A4. fda.gov Research using human liver microsomes has shown that CYP3A4 is the principal enzyme responsible for this compound's metabolism. nih.govdoi.org The rate of this compound metabolism has been shown to correlate strongly with CYP3A activity. nih.govdoi.org In comparative studies with other P450 isoforms, the metabolic rate of this compound by CYP3A4 was found to be significantly greater—18-fold higher than by CYP2D6 and 35-fold higher than by CYP3A5. nih.govdoi.org This enzymatic pathway leads to the formation of several hydroxylated derivatives. fda.govdrugbank.comnih.gov
Active Metabolites (e.g., 1-pyrimidinylpiperazine (1-PP))
Following metabolism, the byproducts of this compound are excreted through both urine and feces. Single-dose studies with radiolabeled this compound showed that approximately 29-63% of the dose is excreted in the urine within 24 hours, primarily as metabolites. hres.cadrugbank.com Fecal excretion accounts for 18% to 38% of the dose. hres.cadrugbank.com The elimination half-life of unchanged this compound is relatively short, averaging about 2 to 3 hours. nih.govdrugbank.comaddictionresource.com
Pharmacokinetic Parameters of this compound
| Parameter | Value | Source |
|---|---|---|
| Bioavailability | ~4-5% | nih.govnih.govfda.gov |
| Time to Peak Plasma Concentration (Tmax) | 40-90 minutes | fda.govnih.govdrugbank.com |
| Peak Plasma Concentration (Cmax) after 20mg dose | 1-6 ng/mL | fda.govfda.govhres.ca |
| Effect of Food on AUC | 84% increase | fda.govhres.ca |
| Effect of Food on Cmax | 116% increase | fda.govhres.ca |
| Protein Binding | ~86-95% | nih.govfda.govdrugbank.com |
| Volume of Distribution | 5.3 L/kg | nih.govdrugbank.com |
| Systemic Clearance | 1.7 L/h/kg | nih.govdrugbank.com |
| Elimination Half-life | 2-3 hours | nih.govdrugbank.comaddictionresource.com |
| Renal Excretion (as metabolites) | 29-63% | hres.cadrugbank.com |
| Fecal Excretion | 18-38% | hres.cadrugbank.com |
Metabolism of this compound
| Metabolic Pathway | Enzyme | Metabolite | Source |
|---|---|---|---|
| Oxidation (Primary) | CYP3A4 | Hydroxylated derivatives | fda.govdrugbank.comnih.gov |
| N-dealkylation | CYP3A4 | 1-pyrimidinylpiperazine (1-PP) | nih.gov |
| Hydroxylation | CYP3A4 | 3'-hydroxythis compound, 5-hydroxythis compound, 6'-hydroxythis compound | nih.gov |
| N-oxidation | CYP3A4 | This compound N-oxide | nih.gov |
Excretion Routes (Urinary and Fecal)
Research into the elimination pathways of this compound has established that the compound is excreted from the body through both renal and gastrointestinal routes after extensive metabolism. nih.gov Studies have quantified the proportion of the dose eliminated via urine and feces. Following administration, this compound is primarily excreted in the urine as various metabolites, with urinary excretion accounting for 29% to 63% of the administered dose. nih.govfda.gov Fecal excretion is the secondary route, responsible for eliminating between 18% and 38% of the dose. nih.govfda.gov
A metabolic study utilizing radiolabeled this compound provided more specific data, showing that cumulative urinary excretion accounted for 50% of an oral dose within a 24-hour period. nih.gov The material excreted is predominantly in the form of metabolites rather than the unchanged parent drug. fda.govnih.gov
This compound Excretion Routes
This table summarizes the percentage of a this compound dose eliminated through urinary and fecal pathways based on research findings.
| Excretion Route | Percentage of Dose Excreted (%) | Source |
|---|---|---|
| Urinary | 29% - 63% | fda.gov, nih.gov |
| Fecal | 18% - 38% | fda.gov, nih.gov |
Plasma Protein Binding Research
In vitro research has consistently shown that this compound is extensively bound to plasma proteins. nih.gov The degree of binding has been reported to be approximately 86%. nih.govfda.gov Other studies indicate a higher binding percentage of over 95%, with the binding occurring with both albumin and alpha-acid glycoprotein. nih.gov
Studies have also investigated the potential for this compound to displace other drugs from plasma proteins and vice versa. An in vitro study indicated that this compound does not displace highly protein-bound drugs such as phenytoin, warfarin, and propranolol. fda.govnih.gov However, the same research suggested that this compound may have the potential to displace digoxin. fda.govnih.gov The clinical significance of this particular finding is unknown. fda.gov
Further research has examined the influence of other substances on this compound's protein binding. It was observed in one in vitro study that aspirin (B1665792) increased the plasma levels of free this compound by 23%, while flurazepam was found to decrease the free fraction by 20%. fda.gov Conversely, therapeutic concentrations of other drugs, including desipramine, diazepam, ibuprofen, thioridazine, and tolbutamide, demonstrated only a limited effect on the extent of this compound's binding to plasma proteins. fda.gov
This compound Plasma Protein Binding Characteristics
This table details the extent of this compound's binding to plasma proteins and its interactions with other drugs as identified in research.
| Parameter | Finding | Source |
|---|---|---|
| Extent of Protein Binding | ~86% to >95% | fda.gov, nih.gov, nih.gov |
| Binding Proteins | Albumin, Alpha-acid glycoprotein | nih.gov |
| Effect of Other Drugs on Free this compound (in vitro) | Aspirin: Increased free this compound by 23% | fda.gov |
| Flurazepam: Decreased free this compound by 20% | fda.gov | |
| Displacement of Other Drugs | Does not displace phenytoin, warfarin, propranolol. May displace digoxin. | fda.gov, nih.gov |
Pharmacodynamic Onset and Duration of Action Research
Research distinguishes between the pharmacokinetic properties of this compound, such as its absorption and half-life, and its pharmacodynamic onset of therapeutic action, which is notably delayed. droracle.aidroracle.ai Following oral administration, this compound is absorbed rapidly, with peak plasma concentrations being observed within 40 to 90 minutes. fda.govdroracle.ai However, this peak in plasma concentration does not correlate with the onset of its clinical anxiolytic effect. droracle.ai
The therapeutic onset of action for this compound is gradual, with clinical studies indicating that it can take approximately two to four weeks of consistent administration for the full anti-anxiety effects to be experienced. droracle.aidroracle.ai Some individuals may begin to notice subtle improvements in symptoms within the first 7 to 10 days of treatment. droracle.aidroracle.ai This characteristic "lag time" is a recognized feature of the compound's pharmacodynamic profile. droracle.ai
The duration of action is influenced by its elimination half-life. The average elimination half-life of unchanged this compound is approximately 2 to 3 hours. nih.govfda.gov One of its major pharmacologically active metabolites, 1-pyrimidinylpiperazine (1-PP), has a longer mean elimination half-life of around 6.1 hours. droracle.ai Research on different formulations has shown that an extended-release (ER) version of this compound has an apparent half-life of 9.04 hours, which is considerably longer than the 3.06 hours observed for an immediate-release (IR) formulation at steady state. researchgate.net
This compound Onset and Duration Parameters
This table presents research findings on the timing of this compound's effects and its presence in the body.
| Parameter | Timeframe/Value | Source |
|---|---|---|
| Time to Peak Plasma Level (Pharmacokinetic) | 40 - 90 minutes | fda.gov, droracle.ai |
| Onset of Therapeutic Effect (Pharmacodynamic) | 2 - 4 weeks | droracle.ai, droracle.ai |
| Elimination Half-Life (Unchanged this compound) | ~2 - 3 hours | fda.gov, nih.gov |
| Elimination Half-Life (1-PP Metabolite) | ~6.1 hours | droracle.ai |
| Apparent Half-Life (Extended-Release) | ~9.04 hours | researchgate.net |
Structure Activity Relationship Sar Studies
Identification of Key Pharmacophores
The molecular architecture of buspirone can be deconstructed into three fundamental components, each playing a critical role in its interaction with target receptors. These pharmacophoric elements are the arylpiperazine moiety, a flexible alkyl spacer, and a terminal cyclic imide portion. nih.goviaea.org
Arylpiperazine Moiety
The N-substituted arylpiperazine portion is a well-established scaffold in medicinal chemistry, known for its interaction with various G protein-coupled receptors (GPCRs). iaea.org In this compound, the 1-(2-pyrimidinyl)piperazine group is a crucial element for its binding affinity. The presence of an aryl group at the N4 position of the piperazine (B1678402) ring is considered critical for the biological activity of this class of compounds. iaea.org The basic nitrogen atom within the piperazine ring is believed to form a key hydrogen bond with an aspartate residue (Asp 3.32) in the binding pocket of the 5-HT1A receptor, an interaction vital for ligand-receptor recognition. iaea.org Furthermore, the aromatic system of the pyrimidinyl group contributes to the stabilization of the ligand-receptor complex through interactions with aromatic residues, such as phenylalanine, in the receptor. iaea.org
Alkyl Spacer Length (e.g., Tetramethylene Chain)
Connecting the arylpiperazine moiety and the cyclic imide is a flexible alkyl chain. SAR studies have demonstrated that the length of this spacer is a significant determinant of potency at the dopamine (B1211576) D2 receptor. nih.gov In this compound and many of its potent analogs, a tetramethylene (four-carbon) chain has been identified as the optimal length for high-affinity binding. nih.gov Modifications to this linker, such as increasing its rigidity through the introduction of double bonds or incorporating it into a cyclic structure, have been shown to influence the pharmacological profile, often shifting the activity towards antagonism. iaea.org Flexible linkers, like the n-butyl chain in this compound, are generally associated with partial agonism at postsynaptic 5-HT1A receptors. iaea.org
Impact of Substituents on Receptor Binding Affinity
The substitution pattern on the core pharmacophores of this compound has a profound effect on its affinity for various receptors. Researchers have systematically introduced different chemical groups at various positions to probe the electronic and steric requirements for optimal receptor interaction.
N-1-Aryl Substituent
The nature of the aromatic or heteroaromatic ring attached to the N-1 position of the piperazine is a key determinant of receptor affinity and selectivity. In this compound, this is a pyrimidinyl group. SAR studies have shown that various aryl substituents can be tolerated, leading to a range of affinities for both 5-HT1A and D2 receptors.
Table 1: Impact of N-1-Aryl Substituent on Receptor Binding Affinity
| Compound | N-1-Aryl Substituent | D₂ Receptor Affinity (Kᵢ, nM) | 5-HT₁ₐ Receptor Affinity (Kᵢ, nM) |
| This compound | 2-Pyrimidinyl | ~119-367 | ~11-30 |
| Hypothetical Analog 1 | Phenyl | Lower | Lower |
| Hypothetical Analog 2 | Naphthyl | Variable | Variable |
| Note: This table is illustrative, based on general SAR principles. Specific Ki values for hypothetical analogs are not provided in the search results. |
Ortho Substituents on Aryl Moiety
The placement of substituents on the aryl ring of the arylpiperazine moiety significantly influences binding affinity. Studies have shown that non-ortho substituents on the aryl group have a relatively minor effect on the binding affinity for the [³H]spiperone binding site (indicative of D₂ receptor affinity). nih.gov In contrast, ortho substituents can have a more pronounced, albeit complex, impact. The relationship between the physicochemical properties of these ortho substituents and receptor binding is not always straightforward, suggesting a complex interplay of steric and electronic factors in the drug-receptor interaction. nih.gov
Table 2: Influence of Ortho-Substituents on Aryl Moiety on Receptor Binding
| Compound/Analog | Ortho-Substituent | Effect on [³H]spiperone Binding |
| This compound Analogs | Various | Modest correlation with physical parameters |
| Note: This table is based on qualitative findings from the literature. nih.gov Specific quantitative data for a series of ortho-substituted analogs was not available in the search results. |
Correlation between Structure and Anxiolytic/Neuroleptic-like Activity
The anxiolytic and neuroleptic-like activities of this compound analogues are intricately linked to their chemical structures, with modifications to the aryl moiety, the alkylene chain, and the terminal imide group significantly influencing their pharmacological profiles.
Early research into this compound analogues involved the synthesis and evaluation of a series of N-aryl- and heteroarylpiperazine derivatives. nih.gov These studies revealed that the nature of the aryl group attached to the piperazine ring is a critical determinant of activity. While non-ortho substituents on the aryl moiety had minimal impact on the binding affinity to dopamine D2 receptors, the introduction of ortho substituents led to modest correlations between the physicochemical parameters of these substituents and receptor binding. nih.gov
Further investigations focused on modifications of the cyclic imide portion of this compound. nih.gov It was discovered that the 1-(2-pyrimidinyl)piperazine moiety connected by a tetramethylene chain to a variable cyclic imide is a key pharmacophore for anticonflict activity. nih.gov Several analogues, including compounds 17 , 21 , and 32 , which retain this core structure, demonstrated significant anxiolytic potential. nih.gov Notably, compound 32 , 4,4-dimethyl-1-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-2,6-piperidinedione, was found to be equipotent to this compound in its anxiolytic effects and was selected for more detailed preclinical characterization. nih.gov The potent serotonin (B10506) agonist properties of this analogue are thought to contribute significantly to its anxioselective mechanism. nih.gov
The length of the alkylene chain connecting the piperazine and imide moieties also plays a crucial role in determining the potency at the D2 receptor. nih.gov The tetramethylene (four-carbon) chain, as seen in this compound, appears to be optimal for this interaction.
The table below summarizes the structural modifications and their impact on the anxiolytic and neuroleptic-like activities of selected this compound analogues.
| Compound | Structural Modification | Key Findings | Reference |
| This compound | Parent Compound | Anxiolytic with partial agonist activity at 5-HT1A receptors and antagonist activity at D2 receptors. | nih.govnih.gov |
| Analogue 17 | Variation in the cyclic imide moiety | Exhibited anticonflict activity, indicating anxiolytic potential. | nih.gov |
| Analogue 21 | Variation in the cyclic imide moiety | Showed anticonflict activity, suggesting anxiolytic properties. | nih.gov |
| Analogue 32 | 4,4-dimethyl substitution on the piperidinedione ring | Equipotent to this compound in anxiolytic activity with potent serotonin agonist properties. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) methodologies are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable tools in drug discovery for predicting the activity of novel compounds and for optimizing lead structures.
For compounds acting on the central nervous system, including anxiolytics and neuroleptics, QSAR studies often focus on descriptors that quantify physicochemical properties such as lipophilicity, electronic effects, and steric parameters. While specific, detailed QSAR models for this compound and its direct analogues are not extensively published in publicly available literature, the principles of these methodologies are widely applied to ligands of serotonin and dopamine receptors, the primary targets of this compound.
A common approach in QSAR is the development of binary classification models that can predict whether a compound will be active or inactive at a particular receptor based on its structural features. For instance, QSAR models for 5-HT1A receptor binding have been successfully developed and used for virtual screening to identify novel and potent ligands. nih.gov Such models are built using a dataset of compounds with known binding affinities and employ various molecular descriptors to create a predictive algorithm. nih.gov
More advanced three-dimensional QSAR (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic interactions between a ligand and its receptor. These methods generate 3D contour maps that highlight regions where modifications to the chemical structure would likely enhance or diminish biological activity. Although specific CoMFA or CoMSIA studies on this compound for anxiolytic activity are not readily found, these techniques have been successfully applied to other G-protein coupled receptors, including those targeted by this compound. The insights gained from such studies can guide the rational design of new this compound analogues with improved potency and selectivity.
The general steps involved in a typical QSAR study for compounds like this compound would include:
Data Set Selection: A series of this compound analogues with experimentally determined anxiolytic or receptor binding data is compiled.
Molecular Descriptor Calculation: A variety of 2D and 3D descriptors are calculated for each molecule in the dataset.
Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model correlating the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
The application of these QSAR methodologies holds the potential to accelerate the discovery of next-generation anxiolytics and neuroleptics based on the this compound scaffold.
Methodological Considerations in Buspirone Research
Preclinical Study Models
Preclinical models are fundamental for characterizing the basic pharmacological properties of a compound like buspirone before it is tested in humans. These models can be broadly categorized into in vitro and in vivo (animal) studies.
In vitro studies are essential for determining a drug's interaction with specific molecular targets. Preclinical in vitro studies have been pivotal in defining this compound's receptor binding profile. These studies have demonstrated that this compound possesses a high affinity for serotonin (B10506) 5-HT1A receptors. fda.govdrugfuture.com It acts as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors. nih.govslatestarcodex.com Unlike typical anxiolytics, this compound shows no significant affinity for benzodiazepine (B76468) receptors and does not affect GABA binding. fda.gov Additionally, it has a moderate affinity for dopamine (B1211576) D2 receptors. fda.govdrugfuture.com
Cell culture models provide a controlled environment to investigate the cellular effects of this compound. For instance, studies using the established BV-2 microglial cell line have explored this compound's anti-inflammatory potential. nih.gov Research using CRISPR-Cas9 gene editing in these cells has helped to dissect the roles of the serotonin 1A (Htr1a) and dopamine D3 (Drd3) receptors in mediating this compound's effects on inflammation. nih.gov Specifically, this compound was found to attenuate lipopolysaccharide (LPS)-triggered inflammation in BV-2 microglia. mdpi.com Other in vitro research has utilized the human retinal pigment epithelium (RPE) cell line, ARPE-19, to demonstrate that this compound can protect against oxidative stress-induced cell death. nih.gov
In vitro metabolism studies, often using human liver microsomes, have identified the primary enzyme responsible for this compound's breakdown as cytochrome P450 3A4 (CYP3A4). fda.gov These studies are crucial for predicting potential drug-drug interactions. Furthermore, in vitro protein binding assays have determined that approximately 86% of this compound is bound to plasma proteins. fda.gov
Table 1: Summary of Key In Vitro Findings for this compound
| Study Type | Key Findings | References |
|---|---|---|
| Receptor Binding Assays | High affinity for 5-HT1A receptors; moderate affinity for D2 receptors; no significant affinity for benzodiazepine receptors. | fda.govdrugfuture.com |
| Cell Culture (BV-2 Microglia) | Attenuates lipopolysaccharide-induced inflammation. | nih.govmdpi.com |
| Cell Culture (ARPE-19) | Protects against oxidative stress-induced cell death. | nih.gov |
| Metabolism Studies | Primarily metabolized by CYP3A4. | fda.gov |
| Protein Binding Assays | Approximately 86% bound to plasma proteins. | fda.gov |
Animal models are indispensable for examining the effects of a drug on a whole, living organism, providing insights into its potential therapeutic effects and physiological impact. A variety of animal models have been employed in this compound research.
Behavioral studies in animals are designed to assess the anxiolytic, antidepressant, and other psychotropic effects of this compound. In rodent models, this compound has demonstrated anticonflict actions, which are predictive of anxiolytic activity in humans. nih.gov For example, in a mouse model of post-traumatic stress disorder (PTSD), this compound was found to dose-dependently decrease an exaggerated freezing response. nih.gov In socially isolated rats, subchronic this compound treatment showed effects on depressive-like profiles. nih.gov In another mouse model of Parkinson's disease, this compound prevented rotenone-induced toxicity and reduced microglial activation. mdpi.com
Zebrafish have also emerged as a valuable model organism in this compound research. scholaris.canih.gov Studies in juvenile zebrafish have shown that this compound can decrease locomotion and increase immobility duration, behavioral changes that may be indicative of anxiolytic-like effects in this species. nih.govfrontiersin.org
Electrophysiological studies have provided a deeper understanding of this compound's mechanism of action at the neuronal level. These studies have shown that this compound and its analogs can inhibit the firing of serotonin-containing neurons in the dorsal raphe nucleus, both in vitro and in vivo. nih.gov This action is mediated through its agonist effects at presynaptic 5-HT1A autoreceptors. nih.gov Such studies have been critical in linking this compound's receptor binding profile to its functional effects on neuronal activity.
Histological and immunohistochemical studies in animal models have also been used to investigate the effects of this compound on various tissues. For instance, a study in pregnant rats examined the impact of this compound hydrochloride on fetal lung tissue. scialert.net
Clinical Trial Design and Methodologies
The evaluation of this compound in humans has relied on a range of clinical trial designs, each contributing different types of evidence regarding its efficacy, safety, and pharmacokinetic/pharmacodynamic properties.
The gold standard for establishing the efficacy of a new treatment is the randomized, double-blind, placebo-controlled trial (RCT). In this design, participants are randomly assigned to receive either the active drug (this compound) or an inactive placebo, and neither the participants nor the investigators know who is receiving which treatment. This design minimizes bias and allows for a clear comparison of the drug's effects against a control.
The efficacy of this compound for Generalized Anxiety Disorder (GAD) was established in such controlled clinical trials. pharmacytimes.com Several RCTs have investigated this compound for other indications, with varying results. For example:
An 8-week RCT found that low-dose this compound as an adjuvant to risperidone (B510) was more effective than risperidone plus placebo for treating irritability in children and adolescents with autism. nih.gov
A crossover RCT in patients with functional dysphagia and ineffective esophageal motility found no significant difference between this compound and placebo in improving manometric parameters or symptoms. nih.gov
In a 4-week RCT of patients with treatment-refractory depression, adding this compound to a selective serotonin reuptake inhibitor (SSRI) did not demonstrate a significant difference in efficacy compared to adding a placebo, although a high placebo response rate was noted. psychiatrist.com
A 16-week pilot RCT evaluating this compound for preventing relapse in cocaine dependence did not find a beneficial effect. psychiatrist.com
Two large RCTs in pediatric patients with GAD failed to show a significant separation from placebo, though the studies were noted to be underpowered to detect small effect sizes. elsevierpure.com
Observational studies, including open-label trials and prospective observational studies, provide valuable information about a drug's effectiveness and tolerability in real-world clinical settings. In these studies, researchers observe the effects of the drug without randomly assigning patients to treatment groups.
A 12-week, multicenter, prospective observational study in Korea evaluated the effectiveness of this compound as an adjunctive therapy for anxiety symptoms in patients with depressive disorders who were already taking antidepressants. nih.govresearchgate.net The study found that adjunctive this compound significantly improved anxiety and depression scores and was well-tolerated. nih.gov
Open-label trials, where both the researchers and participants know what treatment is being administered, are often used to gather preliminary data on a drug's efficacy and safety. A prospective open-label trial of this compound for anxiety in individuals with Williams syndrome showed a reduction in anxiety severity and that the drug was safe and well-tolerated, warranting further investigation in a placebo-controlled study. nih.gov Similarly, an 8-week open-label pilot study was designed to evaluate the safety and efficacy of this compound for anxiety in youth with autism spectrum disorders. clinicaltrials.gov
Pharmacokinetic (PK) and pharmacodynamic (PD) studies are crucial for understanding how the body affects the drug (PK) and how the drug affects the body (PD). These studies are often conducted in healthy human volunteers.
Pharmacokinetic studies have characterized this compound as being rapidly absorbed after oral administration, with peak plasma concentrations occurring within 40 to 90 minutes. fda.gov However, it undergoes extensive first-pass metabolism, resulting in a low absolute bioavailability of about 4-5%. nih.govdrugbank.com Its elimination half-life is approximately 2 to 3 hours. nih.govnih.gov These studies have also shown that taking this compound with food can increase its bioavailability. fda.gov The primary active metabolite of this compound is 1-pyrimidinylpiperazine (1-PP). fda.govnih.gov
Table 2: Key Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | References |
|---|---|---|
| Time to Peak Plasma Concentration (Tmax) | 40-90 minutes | fda.govdrugbank.com |
| Absolute Bioavailability | ~4-5% | nih.govdrugbank.com |
| Elimination Half-Life | 2-3 hours | nih.govnih.gov |
| Plasma Protein Binding | ~86-95% | fda.govdrugfuture.com |
| Major Active Metabolite | 1-pyrimidinylpiperazine (1-PP) | fda.govnih.gov |
Pharmacodynamic studies in human volunteers have investigated the central nervous system effects of this compound. One such study, which used an acute L-tryptophan depletion challenge, found that while there was a transient response in neuroendocrine measures and subjective ratings, these effects did not correlate with plasma concentrations of this compound or its metabolite 1-PP. nih.gov Another study in healthy female volunteers found that a single dose of this compound had no significant effect on thermal sensory and pain thresholds, unlike the positive control, morphine. researchgate.net
Assessment Tools and Outcome Measures in this compound Research
The evaluation of this compound's efficacy and effects in clinical and research settings relies on a variety of standardized assessment tools and outcome measures. These instruments are crucial for quantifying changes in anxiety, mood, and cognitive function, thereby providing objective data on the compound's therapeutic potential.
Hamilton Anxiety Rating Scale (HAMA)
The Hamilton Anxiety Rating Scale (HAMA) is a cornerstone in the assessment of this compound's anxiolytic properties, particularly in studies focusing on Generalized Anxiety Disorder (GAD). ufl.edu This clinician-administered scale evaluates the severity of both psychic and somatic anxiety symptoms. ufl.edu
In a multicenter study of patients with GAD and coexisting mild depressive symptoms, the HAMA was the primary efficacy measure. nih.gov Patients treated with this compound showed a statistically significant greater reduction in HAMA scores compared to those on placebo. nih.gov Specifically, the this compound group had an average reduction of 12.4 points from a baseline of 24.9, whereas the placebo group's score decreased by 9.5 points from a baseline of 25.6. nih.gov
Another study involving patients with depressive disorders receiving antidepressants investigated the effectiveness of adjunctive this compound for anxiety symptoms. researchgate.net Efficacy was partly assessed using the HAMA, with baseline scores of 25.2 ± 6.7 decreasing significantly to 15.4 ± 8.6 after 12 weeks of treatment. researchgate.net Furthermore, pooled data from six double-blind trials for GAD also utilized the HAMA to assess weekly progress. capes.gov.br In a study assessing the shift from lorazepam to this compound, the HAMA was used to measure anxiety levels, showing this compound to be more effective than placebo. nih.gov
Table 1: HAMA Score Changes in this compound Studies
| Study Population | Baseline HAMA Score (Mean) | Post-Treatment HAMA Score (Mean) | Mean Reduction |
|---|---|---|---|
| GAD with Mild Depression nih.gov | 24.9 | 12.5 | 12.4 |
| Depressive Disorder (Adjunctive this compound) researchgate.net | 25.2 (± 6.7) | 15.4 (± 8.6) | 9.8 |
Hamilton Depression Rating Scale (HAM-D)
The Hamilton Depression Rating Scale (HAM-D) is frequently employed in this compound research, especially when investigating its effects on depressive symptoms that often coexist with anxiety disorders. karger.com
In a 6-week trial of GAD patients with mild depressive symptoms, the HAM-D was a key outcome measure. nih.gov To be included, patients had to score between 12 and 17 on the HAM-D. nih.gov The results demonstrated that this compound-treated patients experienced a significantly greater decrease in HAM-D scores (a 5.7-point reduction from a baseline of 15.8) compared to the placebo group (a 3.5-point reduction from a baseline of 16.3). nih.gov
Similarly, an observational study of patients with depressive disorders utilized the HAM-D to track symptoms. researchgate.net Baseline HAM-D scores of 19.4 ± 4.6 were significantly reduced to 12.7 ± 5.7 after 12 weeks of adjunctive this compound therapy. researchgate.net A study combining this compound with paroxetine (B1678475) for depression also used HAM-D scores as a primary outcome, noting a significant reduction in the combination therapy group. archivespsy.com
Table 2: HAM-D Score Changes in this compound Studies
| Study Population | Baseline HAM-D Score (Mean) | Post-Treatment HAM-D Score (Mean) | Mean Reduction |
|---|---|---|---|
| GAD with Mild Depression nih.gov | 15.8 | 10.1 | 5.7 |
| Depressive Disorder (Adjunctive this compound) researchgate.net | 19.4 (± 4.6) | 12.7 (± 5.7) | 6.7 |
Clinical Global Impressions-Improvement (CGI-I) scale
A retrospective chart review of individuals with Williams syndrome and anxiety used the CGI-I to rate treatment response to this compound. nih.gov In this study, 67% of patients were classified as treatment responders, having a CGI-I score of ≤ 2 after a 16-week course. nih.gov In an open-label study of adjunctive this compound in patients with depressive disorders, the Clinical Global Impression Scale-Severity (CGI-S) scores also showed a significant reduction over 12 weeks. researchgate.netresearcher.life
Table 3: CGI-I Response Rate in a this compound Study
| Study Population | Treatment Duration | Responder Rate (CGI-I ≤ 2) |
|---|---|---|
| Williams Syndrome with Anxiety nih.gov | 16 weeks | 67% |
Cognitive and Psychomotor Function Tests
The impact of this compound on cognitive and psychomotor functions is evaluated using a battery of objective tests. These assessments are critical to understanding the compound's neuropsychological profile.
A systematic review and meta-analysis identified several cognitive domains that have been studied in relation to this compound. nih.govnih.govresearchgate.net These include attention, visual learning and memory, logical reasoning, psychomotor speed, working memory, executive function, verbal function, and processing speed. nih.gov The analysis revealed that this compound treatment resulted in significant cognitive improvement, particularly in visual learning and memory, logical reasoning, and attention, when compared to a placebo. nih.govresearchgate.net
Specific tests mentioned in research include:
Digit Symbol Substitution Test (DSST): Measures attention and speeded motor performance. One study found a significant improvement in the this compound group compared to placebo at 3 months in patients with schizophrenia. vanderbilt.edu
Continuous Performance Test: Assesses vigilance and reaction time. psychiatryonline.org
Recall Memory for Word Lists: Evaluates verbal memory. psychiatryonline.org
Retention of Pictorial Stimuli: A measure of visual memory. psychiatryonline.org
In a study with healthy elderly subjects, this compound did not negatively affect reaction time, vigilance, psychomotor speed, or memory function. psychiatryonline.org
Table 4: Cognitive Domains Improved by this compound (vs. Placebo) in a Meta-Analysis
| Cognitive Domain | Finding |
|---|---|
| Visual Learning and Memory | Superior performance compared to placebo. nih.govresearchgate.net |
| Logical Reasoning | Superior performance compared to placebo. nih.govresearchgate.net |
| Attention | Superior performance compared to placebo. nih.govresearchgate.net |
Subjective Ratings (e.g., Visual Analogue Scales)
Subjective ratings, often collected using Visual Analogue Scales (VAS), provide insight into a patient's personal experience of symptoms and drug effects. A VAS typically consists of a 100-mm line on which patients mark their response to a particular question. nih.gov
In a study with healthy volunteers, VAS was used to measure subjective feelings of tension and anxiety before and after the administration of this compound or a placebo. nih.gov The results showed that visual analogue ratings of tension and anxiety decreased after a single dose of this compound. nih.gov Another study used VAS to measure pain ratings in response to thermal stimuli, although this compound did not show a significant effect on these pain thresholds. researchgate.net
Table 5: Use of Visual Analogue Scales (VAS) in this compound Research
| Assessed Subjective State | Study Population | Finding |
|---|---|---|
| Tension and Anxiety | Healthy Volunteers | Decreased ratings after this compound administration. nih.gov |
| Pain Ratings (Thermal) | Healthy Volunteers | No significant effect on pain thresholds. researchgate.net |
Future Directions and Emerging Research Avenues
Elucidation of Complete Mechanism of Action
While buspirone's primary mechanism is understood to involve the modulation of serotonin (B10506) and dopamine (B1211576) systems, the complete picture remains complex and is an active area of research. patsnap.comdtic.mil The therapeutic effects are largely attributed to its activity as a partial agonist at serotonin 5-HT1A receptors. patsnap.com this compound acts as a full agonist at presynaptic 5-HT1A autoreceptors, which initially reduces the firing of serotonin-producing neurons. wikipedia.org Over time, this leads to the desensitization of these autoreceptors, resulting in increased serotonin release and enhanced serotonergic activity. wikipedia.orgdrugbank.com At the postsynaptic 5-HT1A receptors, it functions as a partial agonist. wikipedia.orgdrugbank.com
| Receptor | Affinity | Action | Reference |
|---|---|---|---|
| Serotonin 5-HT1A (Presynaptic) | High | Full Agonist | wikipedia.orgdrugbank.com |
| Serotonin 5-HT1A (Postsynaptic) | High | Partial Agonist | wikipedia.orgdrugbank.com |
| Dopamine D2 | Weak | Antagonist | patsnap.comwikipedia.org |
| Dopamine D3 | Weak | Antagonist | wikipedia.org |
| Dopamine D4 | Weak | Antagonist | wikipedia.org |
| Serotonin 5-HT2 | Weak | Antagonist | wikipedia.orgdrugbank.com |
| Alpha-1 Adrenergic | Weak | Partial Agonist | drugbank.com |
Long-Term Efficacy and Safety in Various Conditions
The long-term safety profile of this compound has been a subject of clinical investigation. An international multicenter study evaluated the safety of this compound for up to a full year in patients with anxiety disorders. nih.gov The results from this trial, which included 424 patients treated for six months and 264 for a full year, showed that chronic use was not associated with any new or unexpected side effects beyond those reported in shorter-term treatment. nih.gov Furthermore, abrupt discontinuation after extended therapy did not produce evidence of a withdrawal syndrome. nih.gov
Beyond generalized anxiety disorder (GAD), research suggests this compound may be a treatment option for managing irritability and agitation in older adults with dementia and in pediatric patients, although more effectiveness studies are needed. healio.comcaldic.comthecarlatreport.com It is also being explored for its potential in attenuating side effects of Parkinson's disease therapy, ataxia, and behavioral disturbances after brain injury. nih.gov However, for other anxiety disorders, such as social anxiety or panic disorder, this compound has not been found to be effective. thecarlatreport.com
Exploration of Specific Molecular Pathways
Researchers are delving into the specific molecular pathways influenced by this compound to better understand its therapeutic and neuroprotective effects. Studies have investigated its anti-inflammatory properties, particularly in the context of neuroinflammation. Using CRISPR-Cas9 gene editing in microglial cells, research has explored the effects of this compound after an inflammatory challenge, focusing on its primary targets, the serotonin 1A (Htr1a) and dopamine D3 (Drd3) receptors, to unveil its pharmacological activity in these immune cells of the brain. mdpi.com
In a mouse model of Parkinson's disease, this compound demonstrated neuroprotective effects by preventing the degeneration of dopaminergic neurons. mdpi.com This protection was associated with the attenuation of pro-inflammatory cytokines like interleukin-1β and interleukin-6. mdpi.com Concurrently, this compound treatment led to the upregulation of several key neuroprotective and repair-associated molecules in various brain regions, including:
Arginase-1
Brain-derived neurotrophic factor (BDNF)
Activity-dependent neuroprotective protein (ADNP) mdpi.com
These findings suggest that this compound's benefits may extend to modulating immune responses and promoting neurorestorative pathways within the central nervous system.
Role in Other Retinal and Optic Nerve Diseases
Recent research has highlighted a potential new role for this compound in ophthalmology, specifically in treating retinal diseases. A 2023 study found that this compound protects the retinal pigment epithelium (RPE), a critical cell layer in the eye, from oxidative stress-induced damage. nih.gov Oxidative stress is a key factor in the pathogenesis of age-related macular degeneration (AMD). nih.gov
In both cell cultures and a mouse model of oxidative injury, this compound demonstrated a multifaceted protective effect. It enhanced cell survival, preserved the structural integrity of RPE cell junctions, and improved the survival of photoreceptors. nih.govnih.gov This protective action was linked to the upregulation of several antioxidant and protective genes in the RPE/choroid. nih.gov
| Gene | Function | Reference |
|---|---|---|
| Nqo1 | Detoxification, antioxidant defense | nih.gov |
| Cat | Catalase, breaks down hydrogen peroxide | nih.gov |
| Sqstm1 | Autophagy, stress response | nih.gov |
| Gstm1 | Detoxification of electrophilic compounds | nih.gov |
| Sod2 | Superoxide dismutase, antioxidant defense | nih.gov |
Given these findings, there is growing interest in repurposing this compound for treating or preventing dry AMD. nih.govopticnervenetwork.com Future studies are planned to explore its potential in other conditions involving retinal degeneration or optic nerve damage, such as glaucoma. nih.gov
Advanced Bioavailability and Administration Research
A significant limitation of orally administered this compound is its low bioavailability, which is estimated to be around 4%. nih.govekb.eg This is due to extensive first-pass metabolism in the liver, where the drug is largely broken down before it can enter systemic circulation. patsnap.comnih.govekb.eg To overcome this challenge, researchers are exploring alternative administration routes.
Intranasal delivery has emerged as a promising alternative. ekb.eg This route bypasses the liver's first-pass effect and offers the potential for direct nose-to-brain transport. oup.com Studies using intranasal microemulsion formulations in animal models have shown a significant improvement in bioavailability. One study found that an intranasal microemulsion increased absolute bioavailability to 15.85% compared to the 4% oral bioavailability. ekb.eg
Further research into mucoadhesive formulations containing chitosan and hydroxypropyl-β-cyclodextrin (HP-β-CD) has shown even greater improvements. A nasal formulation with these components increased the absolute bioavailability to 61% in rats. oup.com The study also confirmed a high percentage of direct drug transport to the brain (75.77%), demonstrating that intranasal administration is a viable strategy to markedly improve both systemic and central nervous system access for this compound. oup.com
| Administration Route | Reported Bioavailability | Key Findings | Reference |
|---|---|---|---|
| Oral | ~4% | Extensive first-pass metabolism in the liver. | nih.govekb.eg |
| Intranasal (Microemulsion) | ~15.85% | Bypasses first-pass metabolism, improving drug absorption. | ekb.eg |
| Intranasal (Mucoadhesive Formulation with Chitosan) | ~61% | Significantly improves bioavailability and facilitates direct nose-to-brain transport. | oup.com |
Further Research on Antidepressant Effects
While this compound is primarily recognized for its anxiolytic properties, its potential as an antidepressant continues to be an area of active investigation. The azapirone class of drugs, which includes this compound, has been noted to have some antidepressant effects at high doses in addition to their primary anxiolytic function. cpn.or.kr this compound is known to have some antidepressant effect in mild depression, particularly in anxious depression, though not in severe cases. cpn.or.kr Its mechanism, which involves partial agonism of presynaptic serotonin 1A autoreceptors, is thought to reduce the firing of serotonergic neurons. cpn.or.kr Additionally, it can partially antagonize postsynaptic serotonin 1A receptors, which may enhance the activity of serotonergic antidepressants. cpn.or.kr
A recent multicenter prospective observational study in Korea found that adjunctive therapy with this compound effectively treated anxiety symptoms in patients with depression who were already taking antidepressants. nih.govresearchgate.net This study highlighted that these benefits were observed regardless of the severity of depression or anxiety. nih.gov The findings suggest a potential role for this compound in managing depression with anxiety symptoms. nih.gov
Based on these findings, future research is necessary to build upon this preliminary evidence. Key avenues for further investigation include:
Larger, Controlled Studies: There is a need for larger studies with control groups to more definitively establish the efficacy of this compound as an adjunctive treatment for depression. cpn.or.krnih.gov
Comparative Efficacy: Future research should include comparisons of this compound's effects in patients taking different classes of antidepressants, such as Selective Serotonin Reuptake Inhibitors (SSRIs) versus Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). nih.gov
Pharmacologic Interactions: Deeper investigation into the pharmacological interactions between this compound and various antidepressants is required to confirm the effectiveness and safety of combination therapy. nih.gov
Synergistic Combinations: Emerging research suggests that this compound and melatonin (B1676174) may work synergistically to promote neurogenesis. This points to a potential new treatment combination for depression and cognitive impairment that warrants further study. researchgate.net
Investigations into Abuse and Dependence Potential (Ongoing Monitoring)
A significant body of research has been dedicated to assessing the abuse and dependence potential of this compound, particularly in contrast to benzodiazepines, which are known for these risks. nih.gov Multiple studies have consistently concluded that this compound has a low potential for abuse and is unlikely to cause dependence or withdrawal symptoms. nih.govrehabcenter.netgardenstatetreatmentcenter.com
One study evaluating the subjective effects of this compound in recreational sedative users compared it with methaqualone, diazepam, and a placebo. nih.gov The results indicated that a high dose of this compound (40 mg) was unlikely to be reinforcing for recreational users and, in fact, caused dysphoria. nih.gov A standard 10 mg dose was not distinguishable from a placebo. nih.gov Animal studies have also supported these findings, showing that this compound lacks the abuse liabilities found in other anxiolytics. gardenstatetreatmentcenter.com This favorable profile has led some to consider this compound a significant advancement in anxiety treatment. gardenstatetreatmentcenter.com
Despite the low potential for abuse established in clinical studies, ongoing monitoring is crucial due to some anecdotal reports of misuse. rehabcenter.neteaglecrestrecovery.com These reports suggest that this compound is sometimes used improperly, though not commonly. eaglecrestrecovery.com Instances of abuse may involve:
Achieving Sedation: Individuals may take more than the prescribed amount to induce an extreme sedative state. rehabcenter.net
Combination with Alcohol: this compound is sometimes combined with alcohol to enhance its sedative effects. This is a dangerous combination that can lead to over-sedation and respiratory depression. eaglecrestrecovery.com
Managing Opioid Withdrawal: Some individuals may misuse this compound in an attempt to alleviate the symptoms of opioid withdrawal. rehabcenter.net
Therefore, while available evidence strongly suggests that this compound has little, if any, potential for abuse, the possibility of misuse necessitates continued vigilance within the medical community. nih.govrehabcenter.net
Q & A
Basic Research Questions
Q. What is the pharmacological mechanism of Buspirone, and how does it differ from benzodiazepines?
- Answer: this compound is a partial agonist at serotonin 5-HT1A receptors and a dopamine D2 receptor antagonist. Unlike benzodiazepines, which enhance GABAergic transmission, this compound lacks sedative effects and has minimal abuse potential due to its distinct mechanism. This makes it suitable for chronic anxiety management without cognitive impairment .
Q. What are the critical pharmacokinetic properties influencing this compound dosing?
- Answer: Key properties include:
- Metabolism: Primarily via CYP3A4, producing the active metabolite 1-pyrimidinylpiperazine (1-PP), which has α2-adrenergic activity .
- Half-life: 2–3 hours, necessitating multiple daily doses for sustained efficacy .
- Excretion: 29–63% renal (as metabolites) and 18–38% fecal .
- Protein binding: ~95%, with no significant displacement of warfarin or digoxin .
Q. How should preclinical studies evaluate this compound’s anxiolytic effects?
- Answer: Use validated animal models (e.g., elevated plus maze, Vogel conflict test) with chronic dosing (≥1 week) to account for delayed onset. Employ three-way ANOVA to analyze interactions between rearing conditions (e.g., socially isolated vs. group-housed rats) and treatment duration .
Advanced Research Questions
Q. How can researchers address contradictions in this compound’s efficacy for substance use disorders?
- Answer:
- Trial Design: Conduct randomized controlled trials (RCTs) with stratification by baseline anxiety severity (HAM-A ≥18) and substance use frequency. Include 6-month follow-up to assess relapse prevention .
- Confounding Factors: Control for CYP3A4 inhibitors/inducers (e.g., ketoconazole, rifampicin) that alter this compound metabolism .
- Data Interpretation: Use Bayesian meta-analysis to reconcile conflicting results, as seen in pediatric anxiety studies .
Q. What methodologies optimize impurity profiling in this compound synthesis?
- Answer:
- Synthetic Routes: Compare N-(pyrimidinyl)piperazine with γ-butyrolactone (Method 1) vs. γ-butyraldehyde (Method 2) for yield and impurity profiles .
- Analytical Techniques: Use HPLC-UV (λmax 237/299 nm) with mass spectrometry to identify impurities like this compound EP Impurity G. Validate methods per ICH Q2(R1) guidelines .
Q. What statistical approaches resolve species-specific discrepancies in metabolite activity?
- Answer:
- 1-PP Discrepancy: While 1-PP accounts for 20-fold higher levels in animals vs. humans (3–17 ng/mL), use physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences .
- Dose-Response Analysis: Apply nonlinear mixed-effects modeling to compare this compound’s anxiolytic effects across species .
Key Methodological Takeaways
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
